Licochalcone a

Catalog No.
S533101
CAS No.
58749-22-7
M.F
C21H22O4
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Licochalcone a

CAS Number

58749-22-7

Product Name

Licochalcone a

IUPAC Name

(E)-3-[4-hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C21H22O4/c1-5-21(2,3)17-12-15(20(25-4)13-19(17)24)8-11-18(23)14-6-9-16(22)10-7-14/h5-13,22,24H,1H2,2-4H3/b11-8+

InChI Key

KAZSKMJFUPEHHW-DHZHZOJOSA-N

SMILES

O=C(C1=CC=C(O)C=C1)/C=C/C2=CC(C(C)(C)C=C)=C(O)C=C2OC

Solubility

Soluble in DMSO

Synonyms

3-dimethylallyl-4,4'-dihydroxy-6-methoxychalcone, licochalcone A

Canonical SMILES

CC(C)(C=C)C1=C(C=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)O

Isomeric SMILES

CC(C)(C=C)C1=C(C=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)O

Description

The exact mass of the compound Licochalcone a is 338.1518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. It belongs to the ontological category of chalcones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]. However, this does not mean our product can be used or applied in the same or a similar way.

Anticancer Application

Anti-Inflammatory Application

Antioxidant Application

Antibacterial Application

Bone Protection Application

    Scientific Field: Orthopedics

    Summary of Application: LA has shown bone protection properties.

    Methods of Application: The bone protection properties of LA are likely studied through in vitro and in vivo experiments.

Blood Glucose and Lipid Regulation Application

Licochalcone A is a naturally occurring chalconoid, a type of flavonoid, primarily isolated from the roots of Glycyrrhiza glabra (licorice) and Glycyrrhiza inflata. This compound has garnered attention for its diverse pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities. Its unique structure consists of a 1,3-diphenylpropenone backbone, which contributes to its biological efficacy and versatility in therapeutic applications .

The mechanisms underlying Licochalcone A's diverse biological activities are still under investigation. Here are some proposed mechanisms:

  • Anti-inflammatory Activity: Lico-A may suppress the production of inflammatory mediators by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) [].
  • Antioxidant Activity: The conjugated double bond system and hydroxyl groups in Lico-A's structure allow it to scavenge free radicals and prevent oxidative stress in cells [].
  • Anticancer Activity: Lico-A may induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells through various pathways, potentially including modulation of signaling cascades.
That are pivotal for its biological activity. These include:

  • Oxidation-Reduction Reactions: Licochalcone A can act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
  • Formation of Glycosides: In plants, it may exist in glycosylated forms, impacting its solubility and bioavailability.
  • Reactivity with Biological Targets: It interacts with multiple signaling pathways by modulating the activity of proteins involved in apoptosis and inflammation .

Licochalcone A exhibits a wide range of biological activities:

  • Anticancer Properties: It has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression. Specifically, it causes G2/M arrest in prostate cancer cells and affects multiple signaling pathways such as PI3K/Akt/mTOR and NF-κB .
  • Anti-inflammatory Effects: The compound inhibits the production of inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6 through suppression of the NF-κB pathway .
  • Antibacterial and Antiviral Activities: Licochalcone A demonstrates antibacterial effects against various pathogens and antiviral properties against influenza virus neuraminidase .

Licochalcone A can be synthesized through several methods:

  • Natural Extraction: The most common method involves extracting the compound from the roots of licorice plants using solvents like ethanol or methanol.
  • Chemical Synthesis: Synthetic routes may involve the condensation of benzaldehyde derivatives with acetophenone under basic conditions to form chalcones, followed by specific modifications to yield Licochalcone A .
  • Biotechnological Approaches: Utilizing microbial fermentation or plant cell cultures has been explored to produce Licochalcone A sustainably.

Licochalcone A has numerous applications across various fields:

  • Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, it is being investigated as a potential chemotherapeutic agent.
  • Cosmetics: Its antioxidant properties make it suitable for use in skincare products aimed at reducing oxidative damage.
  • Food Industry: As a natural preservative due to its antibacterial properties, it can be utilized in food preservation .

Studies have shown that Licochalcone A interacts with several biological pathways:

  • Signaling Pathways: It modulates pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB, affecting cellular processes like apoptosis and inflammation .
  • Protein Interactions: Licochalcone A has been shown to inhibit the activity of various proteins involved in cancer progression and inflammatory responses. For instance, it downregulates cyclin-dependent kinases and upregulates pro-apoptotic factors in cancer cells .

Licochalcone A shares similarities with other flavonoids and chalcones but stands out due to its specific structural features and unique pharmacological profile. Here are some similar compounds:

Compound NameSourceKey Activities
ChalconeVarious plantsAnticancer, anti-inflammatory
FlavokawainKava plantAntioxidant, anti-inflammatory
GenisteinSoybeansAnticancer, estrogenic activity
QuercetinFruits and vegetablesAntioxidant, anti-inflammatory

Uniqueness of Licochalcone A

Licochalcone A is distinguished by its potent dual action against cancerous cells while also exhibiting strong anti-inflammatory effects. Unlike many other flavonoids that primarily focus on one aspect of pharmacological activity, Licochalcone A's multifaceted approach makes it a promising candidate for further research in both oncology and inflammation-related disorders .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

338.15180918 g/mol

Monoisotopic Mass

338.15180918 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JTV5467968

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Licochalcone_A

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]

Dates

Modify: 2023-08-15
1: Park MR, Kim SG, Cho IA, Oh D, Kang KR, Lee SY, Moon SM, Cho SS, Yoon G, Kim
2: Kim SH, Yang M, Xu JG, Yu X, Qian XJ. Role of licochalcone A on thymic stromal
3: Choi JS, Choi JS, Choi DH. Effects of licochalcone A on the bioavailability
4: Shen H, Zeng G, Tang G, Cai X, Bi L, Huang C, Yang Y. Antimetastatic effects
5: Zeng G, Shen H, Yang Y, Cai X, Xun W. Licochalcone A as a potent antitumor
6: Yao K, Chen H, Lee MH, Li H, Ma W, Peng C, Song NR, Lee KW, Bode AM, Dong Z,
7: Sulzberger M, Worthmann AC, Holtzmann U, Buck B, Jung KA, Schoelermann AM,
8: Hao H, Hui W, Liu P, Lv Q, Zeng X, Jiang H, Wang Y, Zheng X, Zheng Y, Li J,
9: Yang P, Tuo L, Wu Q, Cao X. Licochalcone-A sensitizes human esophageal
10: Kim SN, Bae SJ, Kwak HB, Min YK, Jung SH, Kim CH, Kim SH. In vitro and in
11: Kim YJ, Jung EB, Myung SC, Kim W, Lee CS. Licochalcone A enhances
12: Messier C, Grenier D. Effect of licorice compounds licochalcone A, glabridin
13: Feldman M, Grenier D. Cranberry proanthocyanidins act in synergy with
14: Shang F, Ming L, Zhou Z, Yu Y, Sun J, Ding Y, Jin Y. The effect of
15: Egler J, Lang F. Licochalcone A Induced Suicidal Death of Human Erythrocytes.
16: Tsai JP, Lee CH, Ying TH, Lin CL, Lin CL, Hsueh JT, Hsieh YH. Licochalcone A
17: Funakoshi-Tago M, Nakamura K, Tsuruya R, Hatanaka M, Mashino T, Sonoda Y,
18: Lee CS, Kwak SW, Kim YJ, Lee SA, Park ES, Myung SC, Kim W, Lee MS, Lee JJ.
19: Xin H, Qi XY, Wu JJ, Wang XX, Li Y, Hong JY, He W, Xu W, Ge GB, Yang L.
20: Hu J, Liu J. Licochalcone A Attenuates Lipopolysaccharide-Induced Acute

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